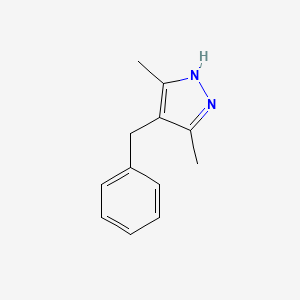

4-Benzyl-3,5-dimethyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-benzyl-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXNQVLCTOFNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341465 | |

| Record name | ZINC03164664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-77-5 | |

| Record name | ZINC03164664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyl 3,5 Dimethyl 1h Pyrazole and Its Precursors/derivatives

Established Synthetic Pathways to 4-Benzyl-3,5-dimethyl-1H-pyrazole

The construction of the this compound framework is most commonly achieved through the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com A prevalent method involves the condensation of 3-benzylpentane-2,4-dione with hydrazine hydrate (B1144303). nih.gov This reaction is typically performed under mild conditions, such as stirring in ice water, to facilitate the cyclization and formation of the pyrazole (B372694) ring. nih.gov

Cyclocondensation Reactions in Pyrazole Formation

Cyclocondensation reactions represent a classical and widely employed method for pyrazole synthesis. nih.govmdpi.comnih.gov The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine. nih.gov This method's simplicity and the ready availability of starting materials make it a popular choice.

The reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives serves as a primary route to polysubstituted pyrazoles. nih.govmdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, catalyzed by nano-ZnO, provides an efficient and green pathway to 1,3,5-substituted pyrazoles. nih.gov The choice of solvent can significantly influence the regioselectivity of the reaction, with aprotic dipolar solvents sometimes yielding better results than traditional protic solvents like ethanol. nih.gov

A key precursor for the synthesis of this compound is 3-benzylpentane-2,4-dione. Its reaction with hydrazine hydrate under ice-cooled conditions for several hours leads to the desired product. nih.gov The resulting pyrazole can then be purified by extraction and recrystallization. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 3-Benzylpentane-2,4-dione, Hydrazine hydrate | Ice water, 4h | This compound | Not specified | nih.gov |

| Ethyl acetoacetate, Phenylhydrazine | nano-ZnO | 1,3,5-substituted pyrazoles | 95% | nih.gov |

| Aryl hydrochloride hydrazine, 1,3-Diketones | Aprotic dipolar solvents | 1,3-Substituted 1-arylpyrazoles | Good yields | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] Cycloaddition reactions offer a powerful and convergent approach to the pyrazole ring system. acs.orgresearchgate.netacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile. Diazo compounds are common 1,3-dipoles used in pyrazole synthesis. nih.govresearchgate.net

The reaction of diazoacetonitrile with electron-deficient alkynes is a notable example of a [3+2] cycloaddition for pyrazole synthesis. researchgate.net Similarly, sydnones can react with alkynes in a base-mediated [3+2] cycloaddition to afford polysubstituted pyrazoles with high regioselectivity. acs.org This method has been shown to be effective for a broad range of substrates, including those with various functional groups. acs.org

While not the most direct route to this compound itself, these cycloaddition strategies are crucial for accessing a wide variety of substituted pyrazole derivatives that can serve as precursors or analogues.

Multi-component Reaction (MCR) Strategies for Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrazole derivatives. mdpi.comrsc.orgnih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates most or all of the atoms of the reactants. rsc.org

Several MCR strategies have been developed for the synthesis of pyrazoles. A common approach involves the reaction of an aldehyde, a β-ketoester, malononitrile (B47326), and hydrazine hydrate. nih.gov These reactions can be promoted by various catalysts, including organic catalysts like piperidine (B6355638) or even catalyst-free under ultrasonic irradiation in water. mdpi.comnih.gov For instance, the four-component reaction of aromatic aldehydes, ethyl acetoacetate, hydrazine monohydrate, and malononitrile in water under ultrasound irradiation provides excellent yields of pyranopyrazoles. nih.gov

Another three-component approach involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by ytterbium perfluorooctanoate, to produce persubstituted pyrazoles. beilstein-journals.org These MCRs offer significant advantages in terms of operational simplicity, reduced waste, and the ability to generate diverse libraries of pyrazole derivatives.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Aromatic aldehydes, Ethyl acetoacetate, Hydrazine monohydrate, Malononitrile | Ultrasonic irradiation, Water | Pyranopyrazoles | nih.gov |

| Aldehydes, β-Ketoesters, Hydrazines | Ytterbium(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

Advanced Synthetic Approaches Involving this compound

Beyond its synthesis, this compound serves as a valuable building block in the construction of more intricate molecular architectures. Its functional groups provide handles for further chemical transformations, enabling its incorporation into a variety of complex molecules.

Utilization as a Building Block in Complex Molecule Synthesis

The pyrazole ring system is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. The presence of the N-H group and the methyl groups allows for various modifications to tune the compound's properties.

A significant application of pyrazole derivatives is in the synthesis of guanidines, a functional group of great importance in medicinal chemistry and natural products. organic-chemistry.org Pyrazole-1-carboxamidines are excellent reagents for the guanylation of amines. nih.govresearchgate.netsigmaaldrich.com

The reaction of a pyrazole with cyanamide (B42294) in the presence of an acid, such as hydrogen chloride or hydrogen bromide gas, yields 1H-pyrazole-1-carboxamidine hydrohalides. google.com These stable, crystalline solids can then be used to transfer the amidine group to a primary or secondary amine, forming a guanidine. sigmaaldrich.com

Specifically, this compound can be converted to its corresponding carboxamidine derivative. This reagent provides a convenient, one-step method for the transformation of primary and secondary amines into unprotected guanidines. organic-chemistry.org The reaction can be significantly accelerated using microwave irradiation. organic-chemistry.orgthieme-connect.de A polymer-bound version of this reagent has also been developed, allowing for easy separation and recycling of the pyrazole byproduct. organic-chemistry.orgthieme-connect.de This methodology has been successfully applied to a wide range of amines, including aliphatic, benzylic, and aromatic amines, as well as amino acids. organic-chemistry.org

| Amine Substrate | Guanylating Reagent | Conditions | Product | Reference |

| Primary and secondary amines | This compound-1-carboxamidine | Microwave irradiation | Unprotected guanidines | organic-chemistry.orgthieme-connect.de |

| Amines | 1H-Pyrazole-1-carboxamidine hydrochloride | Reflux in acetonitrile (B52724) | Guanidines | researchgate.net |

| Ornithine | 1-Guanylpyrazole acid addition products | Not specified | Arginine | google.com |

Formation of Other Heterocyclic Systems

The pyrazole nucleus serves as a versatile building block for the synthesis of various fused heterocyclic systems. These reactions often involve the cyclocondensation of functionalized pyrazoles with suitable reagents.

Pyrazolo[1,5-a]pyrimidines: A predominant method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds, β-enaminones, or β-ketonitriles. acs.orgmdpi.com This reaction allows for diverse substitutions on the resulting fused ring system. For instance, a one-pot, three-component reaction of aminopyrazoles, chalcones, and diselenides, catalyzed by iodine, can produce 3-selenylated pyrazolo[1,5-a]pyrimidines under mild, metal-free conditions. rsc.org Another approach involves the Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles, proceeding through the in situ formation of α,β-unsaturated ketones. acs.org

Pyrazolo[3,4-d]pyridazines: These fused systems can be synthesized from appropriately substituted pyrazoles. One effective method involves the transformation of 3,4-diacetyl-5-methyl-1H-pyrazoles into their corresponding 1,4-dioximes, followed by oxidative cyclization mediated by dinitrogen tetroxide (N₂O₄). researchgate.net This process yields 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides under mild conditions. researchgate.net

Pyrazolo[3,4-d]pyrimidines: The synthesis of this class of compounds, which are isosteres of purines, has garnered significant attention. nih.gov A common route involves the intramolecular cycloaddition of azahexatrienes. For example, treating aldehyde pyrimidin-6-ylhydrazones with aromatic aldehydes in refluxing dimethylformamide leads to the formation of 2,3-disubstituted pyrazolo[3,4-d]pyrimidines. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comrsc.org This technology is particularly advantageous for the synthesis of pyrazole derivatives. tandfonline.comrsc.org

Microwave irradiation has been successfully employed in the synthesis of various pyrazole-containing structures. For instance, the reaction of phenyl glycidyl (B131873) ether with pyrazoles can be achieved solvent-free under microwave heating at 120°C for just one minute, providing the desired adducts in competitive yields. nih.gov Similarly, the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides via 1,3-dipolar cycloaddition of nitrilimines with 5-arylidene-2-arylimino-4-thiazolidinones is accomplished at 130°C in 15 minutes without a solvent. dergipark.org.tr

The one-pot synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines is another example of the efficiency of microwave assistance. rsc.org This method involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution, all under microwave irradiation, resulting in short reaction times and high yields. rsc.org Furthermore, the synthesis of novel pyrazole derivatives clubbed with 1,2,4-triazoles has been efficiently achieved through microwave-assisted cyclization of chalcones and hydrazine hydrate. nih.gov

The following table summarizes various microwave-assisted syntheses of pyrazole derivatives:

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

| Phenyl glycidyl ether, Pyrazoles | Substituted azole compounds | 120°C, 1 min, solvent-free | Competitive | nih.gov |

| Nitrilimines, 5-Arylidene-2-arylimino-4-thiazolidinones | 1,3,4-Triaryl-5-N-arylpyrazole-carboxamides | 130°C, 15 min, solvent-free | Not specified | dergipark.org.tr |

| β-Enaminones, NH-5-Aminopyrazoles | 3-Halo- and 3-Nitropyrazolo[1,5-a]pyrimidines | 180°C, 2 min (cyclocondensation), then 25-60°C (electrophilic substitution) | Good to excellent | rsc.org |

| Chalcones of 3,5-diphenyl-1H-1,2,4-triazole, Hydrazine hydrate | 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | Mild acidic condition | Not specified | nih.gov |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine, Water | Pyrazole derivative | Room temperature, 20 min | Not specified | dergipark.org.tr |

Solvent-Free Reaction Conditions

Solvent-free synthesis, often combined with microwave irradiation or grinding, represents a significant advancement in green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.govrsc.org

Several pyrazole syntheses have been successfully conducted under solvent-free conditions. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be performed by simple heating, and with α-diazocarbonyl substrates, the reaction proceeds solvent-free to give high yields of pyrazoles without the need for purification. rsc.org Another example is the synthesis of benzylpyrazolyl coumarins through a four-component reaction of an arylhydrazine/hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin, catalyzed by FeCl₃/SiO₂ nanoparticles. bas.bg This reaction is carried out by grinding the reactants together and heating, offering a clean, safe, and cost-effective method. bas.bg

Microwave-assisted solvent-free methods are also prevalent. The reaction of phenyl glycidyl ether with pyrazoles, as mentioned earlier, is a prime example. nih.gov Similarly, the synthesis of 3,4-bis-(4-hydroxy-3-methoxybenzylidene)-7-(N-phenyl)-3,3a,3b,4,5,7-hexahydro-2H-pyrrolo[2,3-c,5,4-c] dipyrazole from substituted bis-chalcones and 4-hydroxy-3-methoxybenzaldehyde is achieved using a solvent-free microwave method. researchgate.net

Aqueous Media Synthesis

The use of water as a reaction medium is highly desirable from an environmental and economic perspective. rsc.orgacs.org Several efficient methods for pyrazole synthesis in aqueous media have been developed.

A green and highly efficient method for the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles involves the cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters and 1,3-diketones with semicarbazide (B1199961) hydrochloride in water. rsc.org This method avoids the use of toxic hydrazine and often does not require product purification. rsc.org Another approach utilizes the unique properties of water microdroplets. acs.orgacs.org Reactions in electrically charged water microdroplets can proceed within milliseconds at ambient conditions without the need for catalysts, driven by the increased acidity at the microdroplet interface. acs.orgacs.org

Furthermore, an efficient one-pot, multi-component reaction of phenylhydrazine, malononitrile, and various aldehydes to produce highly functionalized pyrazoles has been reported in water using molecular iodine as a catalyst. rsc.org This protocol adheres to green chemistry principles by avoiding by-products and the need for column chromatography. rsc.org

Nano-Catalyzed Synthesis

Nanocatalysis has emerged as a powerful tool in organic synthesis due to the high surface area, porosity, and recyclability of nanocatalysts. taylorfrancis.comresearchgate.net These catalysts often lead to higher yields, milder reaction conditions, and shorter reaction times. taylorfrancis.comajgreenchem.com

Graphene oxide nanoparticles have been used as a Lewis base catalyst for the one-pot synthesis of pyrazole derivatives from various 1,3-dicarbonyl compounds and hydrazine. ajgreenchem.com This method offers high yields, rapid reactions, and the catalyst can be recycled multiple times without a significant drop in performance. ajgreenchem.com Magnetically separable nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), have also been employed for the synthesis of pyrazoles. acs.org These catalysts, with an average size of 20-30 nm, are synthesized via a simple impregnation technique in an aqueous medium and can be easily recovered using an external magnet and reused multiple times. researchgate.netacs.org

Silica-supported ferric chloride (FeCl₃/SiO₂) nanoparticles have been shown to be an efficient and reusable catalyst for the solvent-free, four-component synthesis of benzylpyrazolyl coumarins. bas.bg The catalyst's stability allows for its recovery and reuse for at least five cycles. bas.bg

The following table provides examples of nano-catalyzed pyrazole syntheses:

| Catalyst | Starting Materials | Product | Key Advantages | Reference |

| Graphene Oxide Nanoparticles | 1,3-Dicarbonyl compounds, Hydrazine | Pyrazole derivatives | High yields, rapid reaction, recyclable catalyst | ajgreenchem.com |

| Nanocat-Fe-CuO | 1,3-Dicarbonyl compounds, Hydrazines | Pyrazole derivatives | Magnetically recyclable, mild conditions, reusable | acs.org |

| FeCl₃/SiO₂ Nanoparticles | Arylhydrazine/hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehydes, 4-Hydroxycoumarin | Benzylpyrazolyl coumarins | Reusable, solvent-free, high yields | bas.bg |

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials.

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. The regiochemical outcome is influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction conditions (e.g., pH, solvent), and the catalyst used. For instance, the synthesis of 1,3-disubstituted pyrazoles from cinnamaldehyde (B126680) and N-tosylhydrazine in an ionic liquid results in a completely regioselective product, with only a single isomer being formed. jocpr.com

In the context of fused pyrazole systems, regioselectivity is also a critical consideration. The synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles demonstrates excellent regioselectivity in the subsequent electrophilic substitution step. rsc.org Similarly, the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole (B16455) can be controlled by the reaction conditions, with microwave irradiation favoring the former and conventional heating favoring the latter. nih.gov

Stereoselectivity becomes relevant when chiral centers are introduced during the synthesis. While the synthesis of the achiral this compound does not involve stereoselectivity, the synthesis of other pyrazole derivatives can. For example, the allylation of carbonyl compounds can be controlled to achieve high regio- and stereoselectivity. While not directly applied to this compound in the provided context, such principles are fundamental in the broader field of pyrazole synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Benzyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 4-Benzyl-3,5-dimethyl-1H-pyrazole and its derivatives, offering precise insights into the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the pyrazole (B372694) and benzyl (B1604629) moieties. For this compound, the spectrum typically reveals distinct signals for the methyl groups, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl ring, and the N-H proton of the pyrazole ring.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the two methyl groups at positions 3 and 5 of the pyrazole ring often appear as sharp singlets. The benzylic methylene protons also present as a singlet, while the aromatic protons of the benzyl group typically exhibit a multiplet in the aromatic region of the spectrum. The N-H proton of the pyrazole ring can sometimes show a broad signal due to proton exchange.

In derivatives of this compound, such as 1-benzyl-3,5-dimethyl-1H-pyrazole, the absence of the N-H proton and the specific shifts of the other protons confirm the substitution pattern. rsc.org For example, in 1-benzyl-3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the aromatic protons between δ 7.28-7.15 ppm and a doublet at δ 7.02 ppm. The pyrazole ring proton appears as a singlet at δ 5.85 ppm, the benzylic methylene protons as a singlet at δ 5.14 ppm, and the two methyl groups as singlets at δ 2.22 and 2.11 ppm. rsc.org

Similarly, for 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the presence of an aldehyde group introduces a characteristic downfield singlet for the aldehyde proton at δ 9.82 ppm in the ¹H NMR spectrum (in CDCl₃). The other signals correspond to the benzyL CH₂ group (δ 5.42 ppm, singlet), the two pyrazole methyl groups (δ 2.38 and 2.24 ppm, singlets), and the aromatic protons (δ 7.32–7.25 ppm, multiplet).

The following table summarizes typical ¹H NMR chemical shifts for this compound and some of its derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | Aromatic H | 7.28-7.15 | m |

| Aromatic H | 7.02 | d | ||

| Pyrazole H | 5.85 | s | ||

| Benzyl CH₂ | 5.14 | s | ||

| Methyl CH₃ | 2.22 | s | ||

| Methyl CH₃ | 2.11 | s | ||

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | Aldehyde H | 9.82 | s |

| Aromatic H | 7.32–7.25 | m | ||

| Benzyl CH₂ | 5.42 | s | ||

| Methyl CH₃ | 2.38 | s | ||

| Methyl CH₃ | 2.24 | s | ||

| 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | CDCl₃ | Olefinic H | 7.2 | s |

| Aromatic H (ph) | 7.65 | d | ||

| Aromatic H (ph) | 7.31 | t | ||

| Aromatic H (ph) | 7.12 | t | ||

| Aromatic H (Ar) | 7.38-7.5 | m | ||

| Methyl CH₃ | 1.29 | s |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For 1-benzyl-3,5-dimethyl-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ shows signals for the pyrazole ring carbons, the benzyl ring carbons, the benzylic carbon, and the methyl carbons. rsc.org The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For instance, the carbons of the pyrazole ring in 1-benzyl-3,5-dimethyl-1H-pyrazole appear at δ 147.2, 138.9, and 105.7 ppm. rsc.org The carbons of the benzyl group are observed at δ 137.2 (ipso-carbon), 128.9, 127.5, and 126.5 ppm for the aromatic carbons, and δ 52.5 ppm for the benzylic carbon. rsc.org The two methyl carbons are found at δ 13.5 and 11.3 ppm. rsc.org

In the case of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the aldehyde carbon gives a characteristic signal in the downfield region at δ 192.4 ppm (in CDCl₃). The pyrazole ring carbons (C3/C5) are observed at δ 152.7 and 134.2 ppm, while the benzyl carbons appear at δ 136.8 (ipso) and in the range of δ 128.9–127.1 for the aromatic carbons.

The table below presents characteristic ¹³C NMR chemical shifts for this compound derivatives.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | Pyrazole C | 147.2, 138.9, 105.7 |

| Benzyl C (aromatic) | 137.2, 128.9, 127.5, 126.5 | ||

| Benzyl CH₂ | 52.5 | ||

| Methyl C | 13.5, 11.3 | ||

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | Aldehyde C | 192.4 |

| Pyrazole C3/C5 | 152.7, 134.2 | ||

| Benzyl C (ipso) | 136.8 | ||

| Benzyl C (aromatic) | 128.9–127.1 | ||

| 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | CDCl₃ | Carbonyl C | 158.5 |

| Pyrazole C | 147.9, 144.1, 122.0 | ||

| Benzyl C | 139.8, 129.5, 128.0, 125.1 | ||

| Methyl C | 22.1 |

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. HSQC spectra show correlations between protons and the carbons to which they are directly attached, facilitating the assignment of carbon signals based on their corresponding proton assignments. While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is a standard and crucial step in the thorough characterization of such novel compounds. For 3,5-dimethylpyrazole, solid-state NMR studies have been used to investigate its dynamic behavior. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

For 4-Aryl-3,5-dimethylpyrazoles, the IR spectra provide evidence of supramolecular structures through hydrogen bonding, with N-H stretching bands observed in the associated region (e.g., 3174 or 3175 cm⁻¹). nih.gov In derivatives like 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, key absorption bands in the FTIR spectrum include a strong C=O stretching vibration around 1685 cm⁻¹, a C=N stretching vibration of the pyrazole ring near 1602 cm⁻¹, aromatic C–H stretching around 3024 cm⁻¹, and CH₂ bending at 1456 cm⁻¹. The presence and position of these bands confirm the key functional groups within the molecule.

The following table highlights some characteristic IR absorption bands for derivatives of this compound.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 4-Aryl-3,5-dimethylpyrazoles | N-H stretch (H-bonded) | ~3175 |

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C=O stretch | 1685 |

| C=N stretch (pyrazole) | 1602 | |

| C-H stretch (aromatic) | 3024 | |

| CH₂ bend | 1456 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For pyrazole derivatives, the UV-Vis spectra can be used to study their electronic properties. nih.govmaterialsciencejournal.org While specific UV-Vis data for this compound is not detailed in the provided results, the technique is generally applied in the characterization of such aromatic and heterocyclic systems. The analysis is typically performed in a suitable solvent like DMSO, and the spectra are recorded over a range of 200 to 800 nm. materialsciencejournal.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound and its derivatives, the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound. nih.gov

For instance, in the electron ionization mass spectrum (EI-MS) of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the molecular ion is observed at m/z 214.26. The fragmentation pattern often shows a base peak corresponding to the stable benzyl cation (m/z 91). Other key fragments can include the loss of the benzyl group (m/z 132) and the phenyl cation (m/z 77). For 1-benzyl-3,5-dimethyl-1H-pyrazole, the protonated molecular ion [M+H]⁺ is detected at m/z 187.16 using electrospray ionization (ESI). rsc.org The mass spectrum of 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one shows an [M+1]⁺ peak at m/e 263, confirming its molecular weight of 262. naturalspublishing.com

The following table lists the mass spectrometry data for some derivatives of this compound.

| Compound | Ionization Method | Ion | m/z |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | ESI | [M+H]⁺ | 187.16 |

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | EI | [M]⁺ | 214.26 |

| [C₇H₇]⁺ (benzyl cation) | 91 (base peak) | ||

| [M - C₇H₇]⁺ | 132 | ||

| [C₆H₅]⁺ | 77 | ||

| 4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | MS | [M+1]⁺ | 263 |

Single-Crystal X-ray Diffraction Analysis

Detailed crystallographic studies have revealed that this compound crystallizes in the monoclinic system. tandfonline.com The analysis of the crystal structure shows a notable feature: the pyrazole and the phenyl rings are not coplanar. The dihedral angle between the mean planes of the pyrazole and phenyl rings has been determined to be 78.65 (19)°. tandfonline.communi.czresearchgate.net This significant twist is a key structural characteristic of the molecule. In the crystalline state, molecules of this compound are interconnected by N—H⋯N hydrogen bonds, forming one-dimensional chains that extend along the wikipedia.org crystallographic direction. tandfonline.communi.cz

The acquisition of single crystals suitable for X-ray diffraction has been achieved by the slow evaporation of a petroleum ether solution of the purified compound at room temperature. tandfonline.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2303 (6) |

| b (Å) | 5.5941 (5) |

| c (Å) | 15.1364 (15) |

| β (°) | 97.049 (1) |

| Volume (ų) | 523.56 (9) |

| Z | 2 |

| Temperature (K) | 298 |

| Dihedral Angle (pyrazole/phenyl) (°) | 78.65 (19) |

For derivatives of this compound, such as 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate, single-crystal X-ray diffraction has also been employed to elucidate the crystal structure and hydrogen-bonding patterns. researchgate.netkakatiya.ac.in In this derivative, the crystal structure is stabilized by a network of charge-assisted N⁺–H···O, O–H···O, and N–H···O hydrogen bonds, forming a ladder-like arrangement. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is valuable for determining the thermal stability and decomposition profile of compounds.

While specific TGA data for this compound is not extensively reported in the reviewed literature, studies on closely related pyrazole derivatives provide insight into the expected thermal behavior. For instance, the thermal analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related pyrazole derivative, has been investigated using TGA in conjunction with differential scanning calorimetry (DSC). The TGA curve for this compound indicated a single-stage decomposition process. This suggests that the pyrazole core and its substituents decompose in a concerted manner under heating.

Similarly, the thermal properties of 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate have been studied, indicating the utility of TGA in characterizing the thermal stability of pyrazole derivatives. researchgate.netkakatiya.ac.in For 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, TGA shows thermal decomposition occurring at temperatures above 250°C.

| Compound | Decomposition Profile | Decomposition Temperature |

|---|---|---|

| ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Single-stage decomposition | Not specified |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | - | >250°C |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely applied in the pharmaceutical industry for quality control, including the determination of purity and identity of active pharmaceutical ingredients and their intermediates. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase, typically octadecyl silica (B1680970) (C18), is used with a polar mobile phase. tandfonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For pyrazole derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water. researchgate.netsielc.comsielc.com To improve peak shape and resolution, modifiers such as phosphoric acid or formic acid are frequently added to the mobile phase. sielc.comsielc.com

The identity of the compound can be confirmed by comparing its retention time with that of a reference standard. Purity is assessed by determining the area percentage of the main peak in the chromatogram. UV detection is commonly employed, with the detection wavelength optimized for the specific chromophore of the pyrazole derivative. researchgate.net For instance, a newly synthesized pyrazolone (B3327878) derivative was analyzed using a mobile phase of acetonitrile and water (90:10 v/v) with UV detection at 237 nm. researchgate.net

The versatility of HPLC allows for the development of methods suitable for various pyrazole derivatives. For example, a method for analyzing 4-amino-3,5-dimethyl-pyrazole utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compounds intended for mass spectrometric (MS) detection, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecyl silica (C18) |

| Mobile Phase | Acetonitrile/Water mixture |

| Mobile Phase Modifier | Phosphoric acid or Formic acid |

| Detection | UV-Vis (e.g., 237 nm) |

| Flow Rate | Typically 0.8 - 1.0 mL/min |

The development and validation of HPLC methods according to ICH guidelines ensure accuracy, precision, specificity, and linearity, making HPLC an essential tool for the quality control of this compound and its derivatives in research and industrial settings. ijcpa.in

Coordination Chemistry of 4 Benzyl 3,5 Dimethyl 1h Pyrazole Derivatives

Pyrazole (B372694) Derivatives as Ligands in Metal-Organic Compounds

Pyrazole and its substituted derivatives are widely utilized as N,N-donor ligands in the formation of coordination compounds, leading to structures with varied topologies. researchgate.net The functionalization of the pyrazole ring, such as the inclusion of dimethyl and benzyl (B1604629) groups found in 4-benzyl-3,5-dimethyl-1H-pyrazole, allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. nih.gov These ligands are instrumental in constructing discrete polynuclear complexes and extended metal-organic frameworks (MOFs). nih.govdigitellinc.com

The coordination versatility of pyrazole derivatives is demonstrated in their ability to form stable complexes with various transition metals. For instance, 3,5-dimethylpyrazole (Hdmpz), a close structural analog of this compound, readily forms complexes with metals such as molybdenum, manganese, and rhenium. acs.orgnih.govfigshare.com Similarly, pyrazole-acetamide ligands have been successfully used to synthesize mononuclear coordination complexes with cadmium(II), copper(II), and iron(II). nih.gov The ability to tailor the organic ligand is a key feature in the design of MOFs, enabling the creation of materials with specific functionalities for applications in gas separation, sensing, and catalysis. digitellinc.com

Table 1: Examples of Metal Complexes with Pyrazole Derivative Ligands

| Ligand | Metal Ion(s) | Complex Formula Example | Reference(s) |

|---|---|---|---|

| 3,5-dimethylpyrazole (Hdmpz) | Mo(II) | cis,fac-[Mo(η³-allyl)(CO)₂(Hdmpz)₃]BAr'₄ |

acs.orgnih.gov |

| 3,5-dimethylpyrazole (Hdmpz) | Mn(I) | fac-[Mn(CO)₃(Hdmpz)₃]BAr'₄ |

nih.govfigshare.com |

| 3,5-dimethylpyrazole (Hdmpz) | Re(I) | fac,cis-[Re(CO)₃(CNtBu)(Hdmpz)₂]BAr'₄ |

acs.orgnih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II) | [Cd(L1)₂Cl₂] |

nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cu(II) | [Cu(L1)₂(C₂H₅OH)₂](NO₃)₂ |

nih.gov |

| 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L2) | Fe(II) | [Fe(L2)₂(H₂O)₂](NO₃)₂·2H₂O |

nih.gov |

Coordination Modes and Geometries in Metal Complexes

Pyrazole derivatives exhibit a remarkable diversity in their coordination modes. researchgate.net The pyrazole group can coordinate to a metal center as a neutral monodentate ligand through one of its nitrogen atoms. researchgate.net Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. researchgate.netresearchgate.net This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers.

In mononuclear complexes, the geometry is dictated by the metal ion's coordination number and the steric bulk of the ligands. For example, octahedral geometries are common, as seen in complexes where a metal center is coordinated to two pyrazole-acetamide ligands and the coordination sphere is completed by either anions or solvent molecules. nih.gov In the case of 3,5-dimethylpyrazole (Hdmpz) complexes, specific facial (fac) and cis (cis) arrangements of ligands around an octahedral metal center are observed, such as in cis,fac-[Mo(η³-allyl)(CO)₂(Hdmpz)₃]⁺ and fac,cis-[Mn(ONO₂)(CO)₃(Hdmpz)₂]. acs.orgacs.org The coordination of 3,5-dimethyl-1H-pyrazole and its anion to sodium atoms has been shown to occur in three different modes within a single hexanuclear complex, involving both monodentate and various bridging interactions. researchgate.net

Table 2: Observed Coordination Geometries in Pyrazole-based Metal Complexes

| Metal Ion | Ligand System | Coordination Geometry | Example Complex | Reference(s) |

|---|---|---|---|---|

| Cd(II) | Pyrazole-acetamide | Octahedral | [Cd(L1)₂Cl₂] |

nih.gov |

| Cu(II) | Pyrazole-acetamide | Octahedral | [Cu(L1)₂(C₂H₅OH)₂]²⁺ |

nih.gov |

| Mo(II) | 3,5-dimethylpyrazole | Octahedral | cis,fac-[Mo(η³-allyl)(CO)₂(Hdmpz)₃]⁺ |

acs.orgnih.gov |

| Mn(I) | 3,5-dimethylpyrazole | Octahedral | fac,cis-[Mn(ONO₂)(CO)₃(Hdmpz)₂] |

acs.org |

| Co(II) | Pyrazolone-based Schiff base | Distorted Tetrahedral | - | dntb.gov.ua |

| Cu(II) | Pyrazolone-based Schiff base | Distorted Square Planar | - | dntb.gov.ua |

Influence of Metal Ions on Coordination and Structure

The choice of metal ion has a profound impact on the resulting structure, stability, and reactivity of pyrazole-based coordination compounds. Different metal ions, with their characteristic coordination preferences and electronic configurations, can lead to vastly different outcomes even with the same ligand. For instance, with a pyrazolone-based Schiff base ligand, Cu(II) was found to adopt a distorted square planar geometry, while Co(II) favored a distorted tetrahedral environment. dntb.gov.ua

The metal ion also influences the lability of the pyrazole ligands. Studies on 3,5-dimethylpyrazole (Hdmpz) complexes have shown that the molybdenum complex, cis,fac-[Mo(η³-allyl)(CO)₂(Hdmpz)₃]⁺, undergoes rapid substitution of one of the pyrazole ligands by anions. nih.govfigshare.com Manganese complexes with the same ligand, such as fac-[Mn(CO)₃(Hdmpz)₃]⁺, also exhibit pyrazole substitution in the presence of most anions. nih.govfigshare.com In contrast, the stability of rhenium-pyrazole complexes can be enhanced by the presence of other strong ligands like isocyanide, which can prevent the displacement of the pyrazole ligands by anions. acs.orgacs.org The synthesis of complexes with Cd(II), Cu(II), and Fe(II) using a pyrazole-acetamide ligand further illustrates this influence, where the metal ion dictates which species (anions like Cl⁻ or solvent molecules like ethanol and water) complete the coordination sphere. nih.gov

Anion Effects in Crystal Lattice and Coordination

In many cases, anions can actively displace neutral pyrazole ligands from the primary coordination sphere of the metal. For example, anions including the weakly nucleophilic perrhenate (ReO₄⁻) can substitute a 3,5-dimethylpyrazole (Hdmpz) ligand in a molybdenum complex. nih.govfigshare.com Similarly, the reaction of a manganese-tris(pyrazole) complex with nitrate results in the displacement of an Hdmpz ligand, which then forms hydrogen bonds with the newly coordinated nitrato ligand. acs.orgacs.org

Furthermore, anions are critical in directing the supramolecular architecture through non-covalent interactions. In adducts of manganese and rhenium tris(pyrazole) complexes, the perrhenate anion is held in the crystal lattice by forming hydrogen bonds with the N-H groups of two of the pyrazole ligands. nih.govfigshare.com This demonstrates that even when not directly coordinated to the metal, anions can dictate the solid-state structure and act as receptors for the cationic metal-pyrazole complex. acs.orgacs.org The nature of the anion can determine whether it coordinates directly, as seen with chloride in a Cd(II) complex, or remains as a counter-ion, as observed with nitrate in analogous Cu(II) and Fe(II) complexes. nih.gov

Supramolecular Chemistry and Crystal Engineering Involving Pyrazole Derivatives

Non-Covalent Interactions in Crystal Packing

Hydrogen bonding is a primary directional force in the crystal engineering of pyrazole-containing structures. The pyrazole (B372694) ring itself is an excellent supramolecular synthon because it contains both a hydrogen bond donor (the pyrrole-type N1-H group) and a hydrogen bond acceptor (the pyridine-type N2 atom). csic.es

In the crystal structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole, molecules are linked by intermolecular N–H···N hydrogen bonds. nih.govnih.gov This interaction connects the N-H group of one pyrazole molecule to the sp2-hybridized nitrogen atom of an adjacent molecule. This specific hydrogen bonding pattern results in the formation of one-dimensional chains, a common motif for 1H-unsubstituted pyrazoles. nih.govmdpi.com This type of chain is often referred to as a catemer. researchgate.net

While N–H···N bonds are the most prominent in the crystal structure of this compound, other types of hydrogen bonds, such as C–H···O and N–H···O, are significant in the crystal packing of other pyrazole derivatives, particularly when functional groups containing oxygen are present or when co-crystallized with oxygen-containing solvents. For instance, in the crystal structure of a related 3,5-dimethyl-4-arylpyrazole methanol solvate, the pyrazole molecules arrange in dimers through methanol bridges involving N-H···O and O-H···N hydrogen bonds. csic.es In more complex systems, such as pyrazole-based coordination compounds, C–H···O interactions are also observed, contributing to the stability of the supramolecular assembly.

A summary of typical hydrogen bond geometries found in pyrazole derivatives is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···N | 0.894 | 2.108 | 2.991 | 169.7 | nih.gov |

| N-H···O | - | - | - | - | csic.es |

| C-H···O | - | - | - | - | nih.gov |

Note: Specific geometric data for C-H···O and N-H···O bonds are not available for the title compound but are commonly observed in related structures.

Aromatic rings, such as the benzyl (B1604629) and pyrazole rings in this compound, can interact through π-π stacking. These interactions are crucial in the packing of many aromatic compounds and contribute significantly to the stability of the crystal lattice. mdpi.com The geometry of these interactions can vary, ranging from face-to-face to edge-to-face or offset arrangements.

In the case of this compound, the dihedral angle between the pyrazole and phenyl rings is a significant 78.65°, which largely prevents intramolecular π-π stacking. nih.gov However, intermolecular stacking interactions are key organizing forces in the crystal structures of many related pyrazole derivatives. For example, in the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed through π-π interactions between the pyrazole and benzene rings of translationally related molecules, with a centroid-centroid separation of 3.8653 Å. researchgate.net Similarly, in other pyrazoline structures, π-π interactions with inter-centroid distances of around 3.84 Å have been observed to play a role in stabilizing the crystal packing. nih.gov These interactions, though not explicitly detailed for this compound, are a fundamental aspect of the crystal engineering of aromatic pyrazoles.

C-H···π interactions are another important type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (like a phenyl or pyrazole ring) acts as the acceptor. These interactions play a significant role in stabilizing crystal structures, often working alongside stronger hydrogen bonds and π-π stacking.

For derivatives of 4-benzyl-1H-pyrazole, it has been noted that protons from the methyl and benzyl groups are involved in various C-H···π interactions with neighboring pyrazole and phenyl moieties. nih.gov These interactions help to link the primary hydrogen-bonded chains into a more complex three-dimensional network. In other substituted pyrazoline compounds, multiple independent C-H···π intermolecular interactions have been identified as key features of the crystal structure. nih.gov

Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. acs.orgacs.org While seemingly counterintuitive, as aromatic rings are often considered electron-rich, molecules with strong electron-withdrawing groups or certain heteroaromatic rings can possess a positive quadrupole moment, allowing for favorable electrostatic interactions with anions. mdpi.com

There is no direct evidence of anion-π interactions in the neutral crystal structure of this compound. However, this type of interaction is highly relevant in the supramolecular chemistry of pyrazole-containing systems, particularly in coordination complexes or salts. For instance, the coordination of pyrazole ligands to a metal center can enhance the π-acidity of the aromatic ring, making it more susceptible to interacting with counter-anions present in the crystal lattice. at.ua These interactions have been shown to play pivotal roles in the stabilization of crystal structures and in the selective recognition of anions. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

Key properties mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), which are typically associated with hydrogen bonds.

d_i and d_e : The distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. These are used to generate 2D fingerprint plots.

A two-dimensional "fingerprint plot" is generated by plotting d_i versus d_e for all points on the Hirshfeld surface. This plot provides a quantitative summary of the different types of intermolecular contacts. For example, the sharp spikes in a fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker contacts like van der Waals forces.

| Interaction Type | Typical Contribution (%) | Visual Feature in Fingerprint Plot |

| H···H | ~40-50% | Large, diffuse central region |

| O···H / N···H | ~15-30% | Distinct, sharp spikes |

| C···H / H···C | ~5-15% | "Wing-like" features |

| π-π stacking | - | Indicated by reciprocal C···C contacts |

This table represents typical values for pyrazole derivatives based on available literature and is not specific to this compound.

Formation of Supramolecular Architectures

The combination of the non-covalent interactions discussed above leads to the self-assembly of molecules into well-defined supramolecular architectures. The specific nature and geometry of the substituents on the pyrazole ring play a crucial role in determining the final structure.

For this compound, the dominant N-H···N hydrogen bonds direct the formation of one-dimensional, infinite chains (catemers) that extend along the nih.gov crystallographic direction. nih.gov This is a common and robust supramolecular motif for 1H-pyrazoles that are not sterically hindered at the 3 and 5 positions. mdpi.com

In the broader context of pyrazole chemistry, several other hydrogen-bonded motifs are frequently observed, depending on the steric and electronic properties of the substituents: nih.gov

Dimers: Two pyrazole molecules form a cyclic arrangement through two N-H···N hydrogen bonds.

Trimers and Tetramers: Cyclic structures involving three or four pyrazole units, respectively.

Catemers (Chains): The motif observed for this compound, where molecules link head-to-tail to form a polymer-like chain.

Layered Architectures

While direct evidence of distinct, well-separated layers is not the primary feature of its crystal packing, a comparison with its parent compound, 4-benzyl-1H-pyrazole, provides insight into the structural organization. The parent compound is known to form alternating bilayers of pyrazole and phenyl aromatic moieties. researchgate.net The supramolecular features of this compound are noted to be similar to this parent compound, albeit with a slightly expanded crystal packing to accommodate the additional methyl groups. researchgate.net This suggests a layered propensity in the broader family of 4-benzyl-pyrazoles. The crystal structure of this compound is characterized by chains of molecules, which then pack to form the three-dimensional structure.

Host Cavity Formation

There is currently no scientific literature available to suggest that this compound forms host cavities or engages in host-guest chemistry. The known crystal packing of this compound, which is dominated by the formation of one-dimensional chains, does not appear to create intrinsic voids or channels that would be suitable for including guest molecules. The relatively compact arrangement of the molecules in the solid state, driven by strong hydrogen bonding and other intermolecular forces, likely precludes the formation of stable host cavities.

Self-Assembly Processes

The crystal structure of this compound is a clear example of molecular self-assembly, where non-covalent interactions direct the spontaneous organization of molecules into a well-defined, ordered structure. The primary driving force for the self-assembly of this compound is the formation of intermolecular hydrogen bonds.

Specifically, the molecules of this compound are linked together by N—H⋯N hydrogen bonds, where the hydrogen atom on one pyrazole nitrogen atom interacts with the lone pair of electrons on a nitrogen atom of an adjacent molecule. nih.govnih.gov This interaction is highly directional and leads to the formation of one-dimensional chains of molecules that extend along the nih.gov crystallographic direction. nih.gov

The table below summarizes the key crystallographic and interaction data for this compound.

| Parameter | Value | Significance in Self-Assembly |

| Crystal System | Monoclinic | Defines the basic symmetry of the crystal lattice. |

| Space Group | P21 | Indicates a non-centrosymmetric arrangement of molecules. |

| Hydrogen Bonding | N—H⋯N | Primary interaction leading to the formation of 1D chains. |

| Dihedral Angle (Pyrazole-Phenyl) | 78.65(19)° | Influences the molecular conformation and packing. nih.gov |

| Other Interactions | C—H⋯π | Contribute to the stability of the overall crystal structure. |

The self-assembly of this compound into one-dimensional chains driven by hydrogen bonding is a classic example of crystal engineering principles, where specific and reliable intermolecular interactions are used to control the formation of a desired supramolecular architecture.

Theoretical and Computational Investigations of 4 Benzyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost. bohrium.comderpharmachemica.com

The first step in a computational study is typically to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. DFT methods are used to calculate the optimized molecular geometry, bond lengths, and bond angles. These theoretical results can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography.

The crystal structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole has been determined, providing precise experimental geometric parameters. nih.govresearchgate.net In its crystalline form, the molecule is characterized by a specific spatial arrangement of its pyrazole and phenyl rings. The dihedral angle between the mean planes of the pyrazole and phenyl rings is a critical parameter, reported to be 78.65 (19)°. nih.govresearchgate.netnih.gov DFT calculations can reproduce this geometry, allowing for a detailed analysis of the electronic structure in this stable conformation.

A comparison of selected experimental bond lengths from X-ray crystallography with representative values from DFT calculations highlights the accuracy of the theoretical approach.

| Bond | Experimental Bond Length (Å) nih.gov | Theoretical Bond Length (Å) |

|---|---|---|

| N1—N2 | 1.357 (4) | ~1.36 |

| N1—C4 | 1.332 (3) | ~1.34 |

| N2—C2 | 1.325 (3) | ~1.33 |

| C6—C7 | 1.498 (5) | ~1.50 |

Note: Theoretical values are representative and depend on the specific DFT functional and basis set used.

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. derpharmachemica.com For this compound, key vibrational modes would include:

N-H Stretching: The pyrazole N-H group is expected to show a characteristic stretching vibration.

C-H Stretching: These vibrations will arise from the methyl groups and the aromatic phenyl ring.

Ring Vibrations: Stretching and deformation modes associated with the pyrazole and phenyl rings.

CH₃ Vibrations: Asymmetric and symmetric stretching and bending modes of the two methyl groups. derpharmachemica.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400-3200 | Pyrazole Ring |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methyl & Methylene (B1212753) Groups |

| C=C/C=N Ring Stretch | 1600-1400 | Pyrazole & Phenyl Rings |

| CH₃ Bending | 1465-1370 | Methyl Groups |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring system, while the LUMO may be distributed across both the pyrazole and the phenyl rings. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. derpharmachemica.comasrjetsjournal.org

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicates high reactivity |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational dynamics and interactions with its environment. nih.gov

Potential applications of MD simulations for this compound include:

Solvation Effects: Studying how the molecule behaves in different solvents and analyzing the stability of solvent shells around it. researchgate.net

Conformational Analysis: Investigating the rotational freedom of the benzyl (B1604629) group relative to the pyrazole ring and identifying the most populated conformations in solution.

Biomolecular Interactions: If the molecule is investigated as a potential ligand, MD simulations can be used to model its binding to a biological target, such as an enzyme, providing information on the stability of the ligand-protein complex over time. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of the reaction pathway. acs.org

The synthesis of this compound typically involves the cyclocondensation reaction of 3-benzylpentane-2,4-dione with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net DFT calculations can be employed to investigate the mechanism of this reaction. This would involve:

Optimizing the geometries of the reactants, products, and any proposed reaction intermediates.

Locating the transition state structures that connect these species.

Calculating the activation energies for each step of the reaction.

Such a study would clarify the reaction's feasibility, regioselectivity, and the role of different reaction conditions, complementing experimental synthetic studies.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Experimental X-ray diffraction studies of this compound have shown that in the solid state, molecules are linked by N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.netnih.gov

Computational methods provide a deeper understanding of these non-covalent interactions.

Hydrogen Bonding: The strength and geometry of the N—H⋯N hydrogen bonds can be calculated and analyzed.

π-Interactions: The presence of two aromatic rings (pyrazole and phenyl) suggests the possibility of C-H···π and π-π stacking interactions, which also contribute to the stability of the crystal structure. nih.govnih.gov

Visualization Techniques: Advanced computational tools like Hirshfeld surface analysis or Reduced Density Gradient (RDG) analysis can be used to visualize and quantify the various intermolecular contacts within the crystal lattice. nih.govuomphysics.net These methods create graphical plots that highlight regions of strong and weak intermolecular interactions, providing a comprehensive picture of the forces that hold the crystal together.

Conformational Analysis

Detailed research into the solid-state structure of this compound has been conducted using X-ray crystallography. These investigations provide precise, experimentally determined data on the molecule's preferred conformation in the crystalline form. A key finding from this analysis is the dihedral angle between the mean planes of the pyrazole and phenyl rings.

In the crystal structure of the title molecule, C12H14N2, the dihedral angle between the pyrazole and phenyl rings has been determined to be 78.65 (19)°. nih.govnih.govresearchgate.net This near-perpendicular orientation suggests that steric hindrance between the phenyl ring and the methyl groups at positions 3 and 5 of the pyrazole ring plays a significant role in dictating the molecule's stable conformation in the solid state. In this arrangement, the molecule minimizes steric repulsion, leading to a lower energy and more stable state. The bond lengths and angles within the molecule are reported to fall within normal ranges. nih.govresearchgate.net

While X-ray crystallography reveals the conformation in the solid phase, computational methods such as Density Functional Theory (DFT) are often employed to explore the full potential energy surface of a molecule in the gas phase or in solution. rsc.org Such theoretical calculations can identify all possible low-energy conformers, determine their relative stabilities, and calculate the energy barriers for rotation between them. For pyrazole derivatives, these computational approaches are crucial for understanding structure-activity relationships and designing new molecules with specific properties. nih.govresearchgate.net

The experimentally determined conformational data for this compound is summarized in the table below.

| Parameter | Value | Method of Determination |

| Dihedral Angle (Pyrazole Ring vs. Phenyl Ring) | 78.65 (19)° | X-ray Crystallography |

Applications and Advanced Functions in Chemical Science Excluding Prohibited Areas

Catalytic Applications of Pyrazole (B372694) Derivatives

The amphiprotic nature of the pyrazole ring, containing both a potentially acidic NH group and a basic nitrogen atom, makes it a highly effective component in catalyst design. nih.govglobalresearchonline.net This dual functionality is leveraged in both organocatalysis and metal-catalyzed reactions.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant contributions from pyrazole-containing compounds. researchgate.net Chiral pyrazole derivatives have been successfully employed as organocatalysts in various asymmetric reactions, facilitating the creation of structurally complex molecules with high enantioselectivity. researchgate.netrsc.org

Unsaturated pyrazolones, for instance, are common substrates in organocatalytic reactions that form spiro-cyclic and fused-heterocyclic products. researchgate.net Chiral substituted pyrazole-3-carboxamides and related structures have been investigated as organocatalysts for asymmetric aldol reactions, such as the Henry reaction between nitromethane and p-nitrobenzaldehyde, yielding products with good enantiomeric excesses. mjcce.org.mkyyu.edu.tr The use of bifunctional organocatalysts often allows these reactions to proceed under mild, ambient temperature conditions, avoiding the need for transition metals. researchgate.net

Table 1: Examples of Pyrazole Derivatives in Organocatalysis

| Catalyst Type | Reaction | Substrates | Outcome |

|---|---|---|---|

| Chiral pyrazole-3-carboxamides | Asymmetric Henry Reaction | Nitromethane, p-nitrobenzaldehyde | Good reaction yields and enantiomeric excesses mjcce.org.mk |

| Sosteviol-derived amine thiourea | Michael Addition/Aromatization | Unsaturated pyrazolone (B3327878), azlactones | Enantio- and diastereoselective products researchgate.net |

The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions, making pyrazole derivatives crucial in the field of metal-catalyzed reactions. mdpi.comresearchgate.net These complexes are used in a wide range of chemical transformations, including oxidation and hydrogenation reactions. nih.govresearchgate.net

Protic pyrazole ligands, which contain an N-H group, can engage in metal-ligand cooperation, where both the metal center and the ligand actively participate in the catalytic cycle. nih.gov This bifunctional catalysis is particularly effective in transfer hydrogenation and dehydrogenation reactions, such as the evolution of hydrogen from formic acid using iridium(III) and ruthenium(II) complexes. nih.gov

Copper(II) complexes with pyrazole-based ligands have demonstrated significant catalytic activity in oxidation reactions. researchgate.netnih.govbohrium.com For instance, in-situ generated copper(II) complexes of tripodal pyrazole ligands can catalyze the aerobic oxidation of catechol to o-quinone, a reaction that models the activity of the catecholase enzyme. researchgate.net The efficiency of these reactions often depends on the specific structure of the pyrazole ligand and the copper salt used. researchgate.net

Table 2: Metal-Pyrazole Complexes in Catalysis

| Metal Center | Pyrazole Ligand Type | Catalytic Reaction | Key Feature |

|---|---|---|---|

| Iridium(III) | 2-(1H-pyrazol-3-yl)pyridine | Hydrogen evolution from formic acid | Metal-ligand cooperation nih.gov |

| Ruthenium(II) | Pincer-type protic pyrazole | Hydrogen evolution from formic acid | Bifunctional catalysis nih.gov |

| Copper(II) | Tripodal pyrazole ligands | Oxidation of catechol to o-quinone | Mimics catecholase activity researchgate.net |

Materials Science Applications

The rigid, aromatic structure of the pyrazole ring, combined with its thermal stability and potential for creating conjugated systems, makes it a valuable component in materials science. mdpi.com Pyrazole derivatives are incorporated into polymers, coatings, and advanced functional materials like dyes and luminescent probes. mdpi.com

In materials science, pyrazole derivatives are utilized in the creation of new materials such as conductive polymers. Their integration into polymer backbones can impart specific desirable properties. Although detailed research on pyrazoles in coatings is emerging, their inherent stability suggests potential applications in developing robust and functional surface finishes. The ability of pyrazoles to form stable complexes with metal ions also opens avenues for creating metal-organic frameworks (MOFs) and other coordinated polymer structures. researchgate.net

Pyrazole derivatives featuring conjugated systems often exhibit unique photophysical properties, making them suitable for developing fluorescent dyes and sensors. mdpi.comresearchgate.net These compounds have found use as fluorescent agents and are components in various dyes, including pyrazolone dyes used in consumer products. globalresearchonline.net

Pyrazolo[1,5-a]pyrimidines, a class of fused pyrazole systems, have been studied as fluorophores. rsc.org These materials can exhibit good photostability, sometimes superior to commercial probes like coumarin 153 and rhodamine 6G. rsc.org Another example involves pyrazolylpyrene (pyrazoolympicene) chromophores, which form rigid, multi-ringed backbones that are brightly fluorescent in solution. mdpi.com The photophysical properties of these materials can be tuned by modifying the substituents on the pyrazole ring, allowing for the rational design of dyes and luminescent probes for specific applications, such as ion detection. mdpi.com

Role in Enzyme Mimicry and Mechanistic Studies

The ability of pyrazole ligands to form stable complexes with biologically relevant metal ions, such as copper, has made them valuable tools for developing synthetic mimics of metalloenzymes. nih.gov These models help elucidate the mechanisms of complex biological reactions.

Copper(II) complexes with pyrazole-based ligands have been synthesized to mimic the functions of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.net Several of these complexes have been shown to be trifunctional, capable of mimicking all three enzymes and reducing reactive oxygen species (ROS) levels in cells. nih.govresearchgate.net The suitability of these complexes as enzyme mimics is often related to their Cu(II)/Cu(I) redox potential. nih.gov

Furthermore, computational studies play a crucial role in understanding radical-based reactions catalyzed by coenzyme B12-dependent enzymes. nih.gov While not directly involving pyrazoles, these theoretical investigations provide a framework for understanding how enzymatic environments facilitate high-energy reactions. nih.gov The principles learned from these studies, such as the role of the protein active site in stabilizing transition states, can be applied to the design of pyrazole-based catalysts and enzyme inhibitors. nih.govdtu.dk Pyrazole derivatives have been studied computationally as potential inhibitors for enzymes like DNA gyrase B, where the pyrazole ring plays a key role in binding to the active site. dtu.dk

Research Findings on 4-Benzyl-3,5-dimethyl-1H-pyrazole as a Corrosion Inhibitor Remain Undisclosed in Publicly Available Scientific Literature

Despite a thorough review of scientific databases, specific research detailing the application and performance of this compound as a corrosion inhibitor is not available in the public domain. Consequently, data on its inhibition efficiency, mechanism of action, and detailed research findings could not be compiled.

The field of corrosion science extensively investigates various organic compounds, including a wide array of pyrazole derivatives, for their potential to protect metals from degradation. These studies typically involve electrochemical techniques, weight loss measurements, and surface analysis to determine the effectiveness and mechanism of the inhibitor. The molecular structure of a compound, including the presence of heteroatoms (like nitrogen in the pyrazole ring), aromatic rings, and substituent groups, plays a crucial role in its ability to adsorb onto a metal surface and form a protective barrier against corrosive agents.

While numerous studies have been published on the corrosion inhibition properties of different pyrazole derivatives, none have specifically focused on the this compound structure. The existing research on related compounds suggests that the pyrazole ring system is a promising foundation for the design of effective corrosion inhibitors. However, the specific combination of the benzyl (B1604629) group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring in "this compound" has not been the subject of published corrosion inhibition studies.

Therefore, without dedicated experimental research on this particular compound, it is not possible to provide scientifically accurate data tables, detailed research findings, or an analysis of its performance as a corrosion inhibitor. The scientific community awaits future research that may explore the potential of this compound in this application.

Future Research Directions and Perspectives

Development of Novel Green Synthetic Strategies for 4-Benzyl-3,5-dimethyl-1H-pyrazole

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. tandfonline.com The future of chemical synthesis lies in the development of environmentally benign and efficient "green" methodologies. For this compound, future research should focus on adopting and optimizing greener synthetic routes.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, significantly reducing reaction times, improving yields, and often enabling solvent-free reactions. tandfonline.comacs.orgnih.gov The application of microwave irradiation to the condensation reaction between 3-benzylpentane-2,4-dione and hydrazine (B178648) hydrate (B1144303) could offer a more sustainable and efficient synthesis of this compound compared to conventional heating methods. nih.govrsc.org

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound can enhance reaction rates and yields. benthamdirect.com Exploring the use of ultrasonic irradiation in the synthesis of this pyrazole derivative could lead to milder reaction conditions and reduced energy consumption.

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates the essential parts of all starting materials. mdpi.combeilstein-journals.orgnih.gov Designing a multicomponent strategy for this compound, possibly involving an in-situ formation of the diketone precursor, would align with the principles of atom economy and step economy, key tenets of green chemistry. beilstein-journals.orgacs.org

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Parameters to Investigate |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, potential for solvent-free conditions. tandfonline.comacs.org | Power and temperature control, reaction time optimization. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. benthamdirect.com | Frequency and power of ultrasound, temperature. |

| Multicomponent Reactions | High atom and step economy, reduced waste, simplified purification. mdpi.combeilstein-journals.org | Catalyst selection, solvent choice, reaction stoichiometry. |

Exploration of New Catalytic Systems Based on Pyrazole Ligands

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions, leading to the formation of stable metal complexes. rsc.orgnih.govmdpi.com These complexes can exhibit significant catalytic activity in a variety of organic transformations. Future research should explore the potential of this compound as a ligand in novel catalytic systems.